Cas no 863510-89-8 (2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide)
Il composto 2,5-dimetossi-N-(2-metil-1,3-tiazol-4-il)metilbenzene-1-sulfonamide è una molecola organica complessa caratterizzata dalla presenza di un nucleo benzenico sostituito con gruppi metossilici in posizione 2 e 5, nonché da una sulfonamide legata a un gruppo metiltiazolico. Questa struttura conferisce al composto proprietà chimiche uniche, tra cui una buona stabilità termica e solubilità in solventi organici polari. La presenza del gruppo tiazolico può contribuire a interazioni specifiche con bersagli biologici, rendendolo potenzialmente utile in applicazioni farmaceutiche o come intermedio sintetico. La sua struttura ben definita e la purezza elevata lo rendono adatto per studi di ricerca e sviluppo in chimica medicinale.

863510-89-8 structure
Nome del prodotto:2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide
- F0684-0052
- SMR000016878
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- Z741449154
- 863510-89-8
- WAY-333962
- HMS2246J17
- 2,5-dimethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide
- CHEMBL1534077
- MLS000102695
- AKOS001864422
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
-
- Inchi: 1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
- Chiave InChI: KHKMDUCHOUMACF-UHFFFAOYSA-N
- Sorrisi: S(C1C=C(C=CC=1OC)OC)(NCC1=CSC(C)=N1)(=O)=O
Proprietà calcolate
- Massa esatta: 328.05514934g/mol
- Massa monoisotopica: 328.05514934g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 114Ų
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0684-0052-20mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-1mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-100mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-25mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-3mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-10μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-2mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-50mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-75mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-2μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 |
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide Letteratura correlata
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
863510-89-8 (2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide) Prodotti correlati
- 2229418-13-5(1-methyl-5-(2-methyloxiran-2-yl)-1H-pyrazole)
- 2138399-62-7(1H-2-Benzopyran-6-amine, octahydro-N-propyl-)
- 1488873-56-8(1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine)
- 2228895-99-4(4-(2-bromo-1-hydroxyethyl)benzene-1,2,3-triol)
- 130259-65-3((2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone)
- 1361672-94-7(2,6-Dichloro-4'-methyl-3'-trifluoromethyl-biphenyl)
- 2751610-28-1(3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione)
- 899976-20-6(2-bromo-N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenylbenzamide)
- 1805935-92-5(Methyl 2-bromo-4-(difluoromethyl)-3-nitropyridine-6-acetate)
- 1296224-75-3(2-[4-(aminomethyl)-1-piperidyl]benzonitrile;hydrochloride)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso